N-(2-fluoro-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with formamide under reflux conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyrimidine derivatives
Scientific Research Applications
N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDKs can lead to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorine-substituted phenyl ring, which enhances its biological activity and specificity towards certain enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer properties .
Properties
Molecular Formula |
C13H10FN5O |
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Molecular Weight |
271.25 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H10FN5O/c1-8-3-4-9(14)10(7-8)16-12(20)11-17-13-15-5-2-6-19(13)18-11/h2-7H,1H3,(H,16,20) |
InChI Key |
AYVFCTKSUQWFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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